molecular formula C11H18ClNO2S B2713666 Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride CAS No. 2309445-08-5

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Cat. No.: B2713666
CAS No.: 2309445-08-5
M. Wt: 263.78
InChI Key: LAGSHSNXZKHANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C11H17NO2S·HCl. It is known for its unique structure, which includes a thiophene ring, an amino group, and a butyl ester. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride typically involves the esterification of 2-amino-3-thiophen-3-ylpropanoic acid with butanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-amino-3-thiophen-2-ylpropanoate;hydrochloride
  • Butyl 2-amino-3-furan-3-ylpropanoate;hydrochloride
  • Butyl 2-amino-3-pyridin-3-ylpropanoate;hydrochloride

Uniqueness

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

butyl 2-amino-3-thiophen-3-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S.ClH/c1-2-3-5-14-11(13)10(12)7-9-4-6-15-8-9;/h4,6,8,10H,2-3,5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGSHSNXZKHANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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